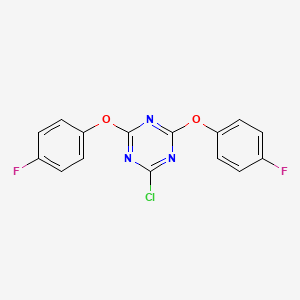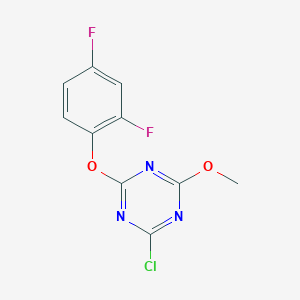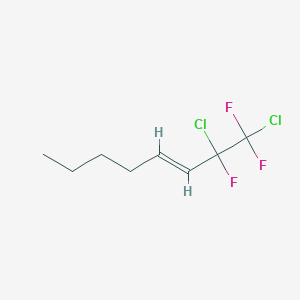
Trans-1,1,2,2,3,4-hexafluorocyclobutane
Overview
Description
Trans-1,1,2,2,3,4-hexafluorocyclobutane is a perfluorinated cyclobutane, meaning all the hydrogen atoms in the four-membered carbon ring are replaced by fluorine atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Trans-1,1,2,2,3,4-hexafluorocyclobutane is a small, fluorinated molecule It’s known to be used as a fire suppressant, implying that its targets could be the chemical reactions that sustain flames.
Mode of Action
Biochemical Pathways
Pharmacokinetics
As a small, fluorinated molecule , it’s likely that it has unique physical and chemical properties that affect its bioavailability.
Result of Action
As a fire suppressant, its primary effect is likely the extinguishment of flames.
Action Environment
Preparation Methods
Trans-1,1,2,2,3,4-hexafluorocyclobutane can be synthesized through several methods. One common synthetic route involves the fluorination of 3,3,4,4-tetrafluorocyclobutene . The reaction conditions typically require the use of fluorinating agents under controlled temperatures and pressures to ensure the desired product is obtained . Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the compound .
Chemical Reactions Analysis
Trans-1,1,2,2,3,4-hexafluorocyclobutane undergoes various chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include halogens and other electrophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
Trans-1,1,2,2,3,4-hexafluorocyclobutane has several scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various organic synthesis reactions . In industry, it is explored as a refrigerant and fire suppressant due to its high stability, low boiling point, and non-flammability.
Comparison with Similar Compounds
Trans-1,1,2,2,3,4-hexafluorocyclobutane can be compared with other similar compounds, such as cis-1,1,2,2,3,4-hexafluorocyclobutane and other perfluorinated cyclobutanes . These compounds share similar chemical structures but differ in the spatial arrangement of their fluorine atoms . The unique trans configuration of this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-LWMBPPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C(C1(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-6-[5-(2-thienyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridazine](/img/structure/B3040604.png)
![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)



![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
![N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3040611.png)


![2,3,3-trichloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B3040618.png)
![2,3-Dichloro-4-{[6-(4-fluorophenoxy)-3-pyridyl]imino}but-2-enoic acid](/img/structure/B3040619.png)

![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)
